

Application Note: Lipidomics Analysis of Mammalian Cells Overexpressing Phospholipid:diacylglycerol Acyltransferase (PDAT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PDAT

Cat. No.: B609875

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotic cells and play a central role in lipid homeostasis. The synthesis of TAG is mediated by two key enzymes: the acyl-CoA dependent diacylglycerol acyltransferase (DGAT) and the acyl-CoA independent phospholipid:diacylglycerol acyltransferase (**PDAT**). **PDAT** catalyzes the transfer of an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG), yielding TAG and a lysophospholipid.[1][2][3] This pathway is not only crucial for TAG synthesis but also for membrane lipid remodeling and maintaining cellular homeostasis under various stress conditions.[1][4]

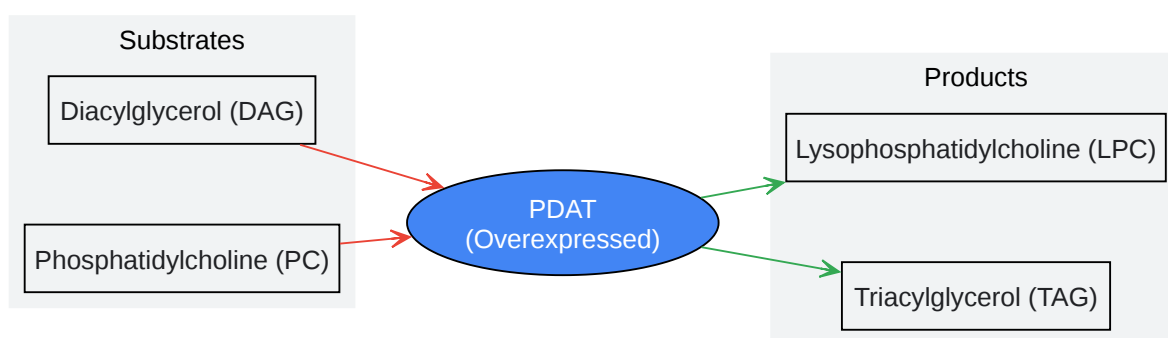
Overexpression of **PDAT** can lead to significant alterations in the cellular lipid profile, impacting signaling pathways and cellular physiology.[5][6][7] Understanding these changes is critical for research in metabolic diseases, oncology, and for the optimization of biopharmaceutical production in cell lines like Chinese Hamster Ovary (CHO) cells.

This application note provides a detailed protocol for the lipidomics analysis of mammalian cells overexpressing **PDAT**. It covers cell culture, lipid extraction, liquid chromatography-mass

spectrometry (LC-MS) analysis, and data interpretation. A representative dataset is presented to illustrate the expected outcomes of such an analysis.

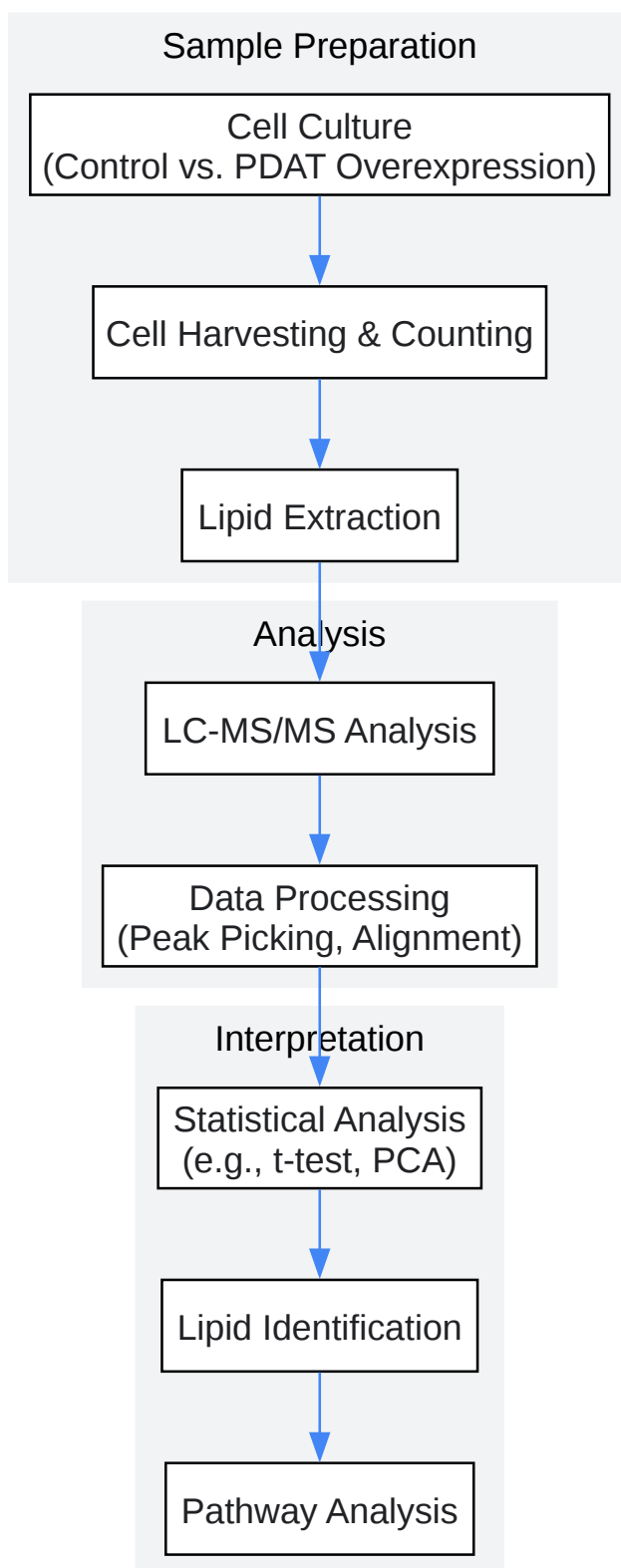
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the **PDAT**-mediated triacylglycerol synthesis pathway and the overall experimental workflow for the lipidomics analysis.



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PDAT-mediated triacylglycerol synthesis pathway.



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Experimental workflow for lipidomics analysis.

Experimental Protocols

Cell Culture and Transfection

This protocol is for transient overexpression of **PDAT** in a mammalian cell line (e.g., HEK293 or CHO).

Materials:

- HEK293 or CHO cells
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **PDAT** expression vector (with a selectable marker or fluorescent tag)
- Control vector (empty vector)
- Transfection reagent (e.g., Lipofectamine 3000)
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)

Protocol:

- Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
- On the day of transfection, prepare DNA-lipid complexes for the **PDAT** expression vector and the control vector according to the manufacturer's protocol for your chosen transfection reagent.
- Add the transfection complexes to the cells and incubate for 48-72 hours.
- Verify transfection efficiency by fluorescence microscopy (if using a fluorescently tagged **PDAT**) or by Western blot.
- Harvest cells for lipid extraction. For each condition (Control and **PDAT** Overexpression), prepare at least three biological replicates.

Cell Harvesting and Quenching

Materials:

- Ice-cold PBS
- Cell scraper
- 15 mL conical tubes
- Centrifuge
- Hemocytometer or automated cell counter

Protocol:

- Aspirate the culture medium from the wells.
- Wash the cells twice with 2 mL of ice-cold PBS.
- Add 1 mL of ice-cold PBS and gently scrape the cells.
- Transfer the cell suspension to a 15 mL conical tube.
- Take an aliquot for cell counting.
- Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.[8]
- Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.

Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)

This method is effective for the extraction of a broad range of lipid classes.

Materials:

- Methanol (LC-MS grade), pre-chilled at -20°C

- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Water (LC-MS grade)
- Internal standards mix (e.g., SPLASH LIPIDOMIX®, Avanti Polar Lipids)
- 2 mL microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or centrifugal vacuum concentrator

Protocol:

- Resuspend the cell pellet (from approximately $1-5 \times 10^6$ cells) in 225 μL of ice-cold methanol containing the internal standards mix.
- Add 750 μL of MTBE.
- Vortex vigorously for 1 minute and incubate on a shaker for 1 hour at 4°C.
- Induce phase separation by adding 188 μL of LC-MS grade water.
- Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
- Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
- Store the dried lipid extract at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).

LC Conditions (Reversed-Phase Chromatography):

- Column: C18 column (e.g., Acquity UPLC CSH C18, 1.7 μ m, 2.1 x 100 mm).
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient would start at ~30-40% B, increase to 100% B over 20-30 minutes, hold for 5-10 minutes, and then re-equilibrate.
- Flow Rate: 0.3-0.4 mL/min.
- Column Temperature: 55-60°C.

MS Conditions:

- Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
- Acquisition Mode: Data-Dependent Acquisition (DDA) with a full scan followed by MS/MS scans of the top N most intense ions.
- Full Scan Range: m/z 150-1500.
- Resolution: >70,000 for full scan, >17,500 for MS/MS.
- Collision Energy: Stepped collision energies (e.g., 20, 30, 40 eV) to ensure good fragmentation.

Data Presentation and Results

Overexpression of **PDAT** is expected to increase the flux of acyl chains from phospholipids to the TAG pool. The following tables present representative quantitative data from a hypothetical

lipidomics experiment comparing control cells with **PDAT**-overexpressing cells. The data is presented as the mean abundance (arbitrary units) \pm standard deviation for n=3 biological replicates.

Table 1: Changes in Triacylglycerol (TAG) Species

Lipid Species	Control Cells (Mean Abundance \pm SD)	PDAT Overexpressin g Cells (Mean Abundance \pm SD)	Fold Change	p-value
TAG(50:1)	1.25 \pm 0.15	2.55 \pm 0.21	2.04	<0.01
TAG(52:2)	2.34 \pm 0.28	5.12 \pm 0.45	2.19	<0.01
TAG(52:1)	1.88 \pm 0.21	4.01 \pm 0.33	2.13	<0.01
TAG(54:3)	3.10 \pm 0.35	7.25 \pm 0.68	2.34	<0.01
TAG(54:2)	2.50 \pm 0.31	5.95 \pm 0.55	2.38	<0.01

Table 2: Changes in Phosphatidylcholine (PC) Species

Lipid Species	Control Cells (Mean Abundance \pm SD)	PDAT Overexpressin g Cells (Mean Abundance \pm SD)	Fold Change	p-value
PC(34:1)	15.6 \pm 1.8	10.2 \pm 1.1	0.65	<0.05
PC(36:2)	12.8 \pm 1.5	8.5 \pm 0.9	0.66	<0.05
PC(36:1)	8.9 \pm 1.0	6.1 \pm 0.7	0.69	<0.05
PC(38:4)	7.5 \pm 0.9	5.2 \pm 0.6	0.69	<0.05
PC(38:3)	5.2 \pm 0.6	3.7 \pm 0.4	0.71	<0.05

Data Analysis and Interpretation

- **Data Processing:** Raw LC-MS data should be processed using software such as XCMS, MS-DIAL, or vendor-specific software (e.g., Compound Discoverer). This involves peak picking, retention time correction, and alignment.
- **Lipid Identification:** Lipids are identified by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
- **Statistical Analysis:** The processed data should be normalized (e.g., to an internal standard and/or total lipid signal) before statistical analysis. T-tests or ANOVA can be used to identify significantly altered lipid species. Multivariate analysis, such as Principal Component Analysis (PCA), can be used to visualize the overall differences between the control and **PDAT**-overexpressing groups.
- **Interpretation:** The results, as exemplified in Tables 1 and 2, are consistent with the known function of **PDAT**. The significant increase in various TAG species, coupled with a decrease in PC species, demonstrates the redirection of lipid flux from membrane phospholipids to storage lipids. The specific acyl chain compositions of the altered lipids can provide further insights into the substrate preferences of the overexpressed **PDAT** and the remodeling of cellular lipid pools.

Conclusion

This application note provides a comprehensive framework for the lipidomic analysis of cells overexpressing **PDAT**. The detailed protocols and representative data serve as a guide for researchers investigating the role of this enzyme in lipid metabolism and cellular physiology. The expected outcome is a significant shift in the cellular lipidome, characterized by an accumulation of TAGs and a corresponding depletion of specific phospholipid species. This approach can be applied to various research areas, including the study of metabolic diseases and the engineering of cell lines for enhanced biopharmaceutical production.

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